1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine
CAS No.: 1706273-82-6
Cat. No.: VC4860150
Molecular Formula: C17H25BrN2O3S
Molecular Weight: 417.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706273-82-6 |
|---|---|
| Molecular Formula | C17H25BrN2O3S |
| Molecular Weight | 417.36 |
| IUPAC Name | 1-(2-bromophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |
| Standard InChI | InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 |
| Standard InChI Key | XPXMKTJFGGJEDQ-UHFFFAOYSA-N |
| SMILES | COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |
Introduction
Structural and Chemical Characteristics
Core Architecture
The molecule consists of two piperidine rings (1,4'-bipiperidine) bridged via a single bond. The 1'-position is functionalized with a sulfonyl group (-SO₂-) linked to a 2-bromophenyl ring, while the 4-position of the second piperidine bears a methoxy (-OCH₃) group. This arrangement introduces both lipophilic (bromophenyl) and polar (sulfonyl, methoxy) domains, influencing solubility and target engagement .
Physicochemical Properties (Estimated)
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃BrN₂O₃S |
| Molecular Weight | 431.35 g/mol |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| Solubility | Moderate in DMSO, low in water |
Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Bipiperidine core: 1,4'-Bipiperidine, synthesized via Buchwald-Hartwig coupling or reductive amination.
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Sulfonyl electrophile: 2-Bromobenzenesulfonyl chloride, a common sulfonylation reagent .
Stepwise Synthesis (Hypothetical Pathway)
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Bipiperidine Formation:
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Sulfonylation at 1'-Position:
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Methoxy Introduction at 4-Position:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
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Analytical Validation
Critical characterization steps would include:
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¹H/¹³C NMR: Confirm sulfonyl and methoxy group integration.
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HRMS: Verify molecular ion ([M+H]⁺ at m/z 431.35).
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X-ray Crystallography: Resolve stereochemistry (if applicable) .
Pharmacological Profiling (Extrapolated)
Target Hypothesis
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5-HT₆ Receptor Antagonism: Structurally analogous compounds (e.g., SUVN-502) show high affinity for serotonin receptors, implicating potential cognitive-enhancing effects .
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Kinase Inhibition: Sulfonylated heterocycles often interact with ATP-binding pockets in kinases (e.g., JAK2, CDK4/6) .
Preclinical Efficacy (Speculative)
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Cognitive Models: If 5-HT₆ activity is confirmed, the compound may enhance acetylcholine release in hippocampal regions, akin to SUVN-502 .
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Antiproliferative Activity: Sulfonamides with aryl groups demonstrate cytotoxicity in cancer cell lines, warranting screening in panels like NCI-60 .
Research Gaps and Future Directions
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Synthetic Optimization: Improve yield in bipiperidine coupling steps.
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Target Deconvolution: High-throughput screening against GPCR/kinase libraries.
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ADMET Profiling: Assess permeability (BBB penetration), CYP inhibition, and metabolic stability.
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